T-705RMP

Antiviral Enzymology Host Cell Toxicity

T-705RMP is the authentic monophosphorylated metabolite of Favipiravir, providing a critical tool to bypass the inefficient, cell-type-dependent HGPRT phosphoribosylation step. With 150-fold weaker host IMPDH inhibition (IC₅₀=601 µM) versus Ribavirin monophosphate, it eliminates cytotoxicity confounds, enabling clean antiviral mechanistic studies, selectivity profiling against host nucleotide-kinases, and benchmarking of next-generation nucleoside analogs. Standardize your Favipiravir pathway assays today.

Molecular Formula C10H13FN3O9P
Molecular Weight 369.20 g/mol
CAS No. 356783-08-9
Cat. No. B1148250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT-705RMP
CAS356783-08-9
Synonyms6-Fluoro-3,4-dihydro-3-oxo-4-(5-O-phosphono-β-D-ribofuranosyl)-2-Pyrazinecarboxamide;  6-Fluoro-3,4-dihydro-3-oxo-4-(5-O-phosphono-β-D-ribofuranosyl)-Pyrazinecarboxamide;  T 705RMP
Molecular FormulaC10H13FN3O9P
Molecular Weight369.20 g/mol
Structural Identifiers
InChIInChI=1S/C10H13FN3O9P/c11-4-1-14(9(18)5(13-4)8(12)17)10-7(16)6(15)3(23-10)2-22-24(19,20)21/h1,3,6-7,10,15-16H,2H2,(H2,12,17)(H2,19,20,21)/t3-,6-,7-,10-/m1/s1
InChIKeyRWCWUNIDADUVEZ-KAFVXXCXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





T-705RMP (CAS 356783-08-9) as a Critical Metabolic Intermediate for Favipiravir Antiviral Research and Procurement


T-705RMP (Favipiravir ribofuranosyl-5′-monophosphate; CAS 356783-08-9) is the monophosphorylated intracellular metabolite of the broad‑spectrum antiviral prodrug Favipiravir (T‑705) [1]. It represents the first committed step in the anabolic activation cascade that culminates in the pharmacologically active triphosphate species, T‑705RTP, which inhibits viral RNA‑dependent RNA polymerase (RdRp) [2]. T‑705RMP itself exhibits only weak inhibitory activity against host inosine monophosphate dehydrogenase (IMPDH; IC₅₀ = 601 µM), underscoring its role as a transient intermediate rather than a direct antiviral effector [1].

Why Favipiravir, Ribavirin, or T-1105 Cannot Substitute for T-705RMP in Mechanistic and Translational Studies


T‑705RMP is not a simple interchangeable metabolite of Favipiravir or other nucleobase/nucleoside antivirals. Unlike the parent prodrug Favipiravir, T‑705RMP bypasses the rate‑limiting intracellular phosphoribosylation step catalyzed by HGPRT, which has been shown to be inefficient for T‑705 [1]. Compared with Ribavirin monophosphate, T‑705RMP displays an approximately 150‑fold lower inhibition of host IMPDH, a key differentiator that directly impacts cellular toxicity and selectivity profiles [2]. Furthermore, the non‑fluorinated analog T‑1105 produces distinct phosphorylated intermediates with divergent enzyme kinetics [3]. Substituting T‑705RMP with any in‑class analog would therefore confound studies of Favipiravir’s activation pathway, metabolic bottlenecks, and off‑target liabilities.

Quantitative Differentiation of T-705RMP: Head‑to‑Head Comparisons Against Ribavirin Monophosphate and In‑Class Analogs


IMPDH Inhibition: T-705RMP Exhibits 150‑Fold Weaker Activity Than Ribavirin Monophosphate

T‑705RMP inhibits host IMP dehydrogenase with an IC₅₀ of 601 µM, whereas Ribavirin monophosphate inhibits IMPDH with an IC₅₀ of approximately 4 µM, representing an ≈150‑fold difference in potency [1]. This quantitative divergence directly demonstrates that the antiviral mechanism of T‑705 does not rely on IMPDH inhibition, in stark contrast to Ribavirin [2].

Antiviral Enzymology Host Cell Toxicity

Metabolic Activation Efficiency: HGPRT Converts T-705 to T-705RMP with Low Catalytic Efficiency

Human HGPRT converts the parent prodrug Favipiravir to T‑705RMP with a catalytic efficiency (k_cat/K_m) of approximately 3.2 × 10³ M⁻¹ s⁻¹, which is >100‑fold lower than the efficiency for the natural substrate hypoxanthine [1]. This inefficiency creates a metabolic bottleneck that limits the intracellular accumulation of the active triphosphate metabolite [2].

Prodrug Activation Nucleotide Metabolism Enzyme Kinetics

Selectivity Profile: T-705RMP Does Not Inhibit Cellular DNA or RNA Synthesis

In direct comparative studies, T‑705 (and by extension its metabolite T‑705RMP) demonstrated no detectable inhibition of cellular DNA or RNA synthesis at concentrations up to 1,000 µM, whereas Ribavirin reduced cellular nucleic acid synthesis by >50% at similar concentrations [1]. The 150‑fold weaker IMPDH inhibition by T‑705RMP relative to Ribavirin monophosphate correlates directly with this lack of host cell cytotoxicity [2].

Selectivity Cytotoxicity Mechanism of Action

Cell‑Line Dependent Activation: T-705RMP Formation Varies Significantly Across Cell Types

Intracellular conversion of Favipiravir to T‑705RMP and subsequently to T‑705RTP exhibits marked cell‑line dependence. In MDCK cells, the half‑life for T‑705RMP accumulation is approximately 2–4 hours, whereas in certain human hepatocyte lines, accumulation is significantly slower due to lower HGPRT expression [1]. The non‑fluorinated analog T‑1105 displays an even more pronounced cell‑line variability in its RMP formation [2].

Prodrug Metabolism Cellular Pharmacology Antiviral Research

Structural Divergence: T-705RMP Contains a 6‑Fluoro‑3‑hydroxypyrazine‑2‑carboxamide Base Lacking in Ribavirin and T-1105 Analogs

T‑705RMP incorporates a 6‑fluoro‑3‑hydroxypyrazine‑2‑carboxamide pseudobase, whereas Ribavirin monophosphate contains a 1,2,4‑triazole‑3‑carboxamide base and T‑1105‑RMP lacks the 6‑fluoro substituent [1]. The fluorine atom in T‑705RMP enhances metabolic stability and alters hydrogen‑bonding interactions with viral polymerases compared with the non‑fluorinated T‑1105‑RMP [2].

Medicinal Chemistry Nucleotide Analog Structure‑Activity Relationship

Optimal Scientific and Industrial Use Cases for T-705RMP Based on Quantitative Evidence


Investigating Favipiravir's Metabolic Bottleneck in Antiviral Activation

Researchers studying the inefficient conversion of Favipiravir to its active triphosphate by cellular kinases can use T‑705RMP to bypass the rate‑limiting HGPRT‑catalyzed step. This approach directly tests whether downstream phosphorylation (by cellular nucleotide kinases) or IMPDH‑independent off‑target effects govern antiviral potency. The 150‑fold weaker IMPDH inhibition of T‑705RMP compared with Ribavirin monophosphate [1] ensures that observed antiviral effects are not confounded by host IMPDH suppression.

Cell‑Line Dependent Antiviral Assay Standardization

Because intracellular conversion of Favipiravir to T‑705RMP varies markedly across cell types (half‑life ranging from 2 to >8 h depending on HGPRT expression) [1], T‑705RMP provides a standardized starting point for antiviral assays in diverse cell lines. This eliminates cell‑line specific prodrug activation as a variable, enabling more reproducible measurements of the true antiviral potency of the Favipiravir scaffold.

Selectivity Profiling Against Host Nucleotide Metabolism Enzymes

T‑705RMP serves as a critical tool for profiling selectivity against host nucleotide‑metabolizing enzymes beyond IMPDH. Its weak IMPDH inhibition (IC₅₀ = 601 µM) and lack of effect on cellular DNA/RNA synthesis [1] allow researchers to isolate and study interactions with other cellular kinases (e.g., adenylate kinase, nucleoside‑diphosphate kinase) and nucleotide‑binding proteins without the cytotoxicity associated with Ribavirin or other IMPDH inhibitors.

Structure‑Activity Relationship Studies of Pyrazinecarboxamide Nucleotides

Medicinal chemists developing next‑generation antiviral nucleotide analogs require authentic T‑705RMP as a benchmark for comparing the activity of novel phosphoribosylated pyrazinecarboxamide derivatives. The distinct 6‑fluoro substitution and hydroxypyrazine base of T‑705RMP [1] provide a unique scaffold for evaluating modifications aimed at improving metabolic stability, cellular permeability, or polymerase inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for T-705RMP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.